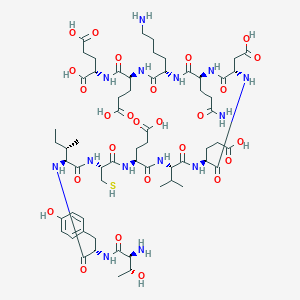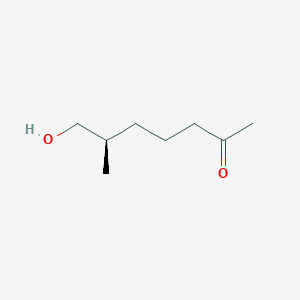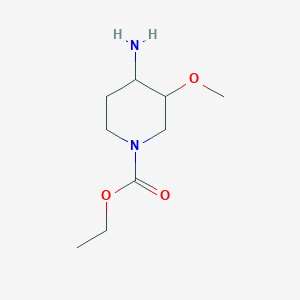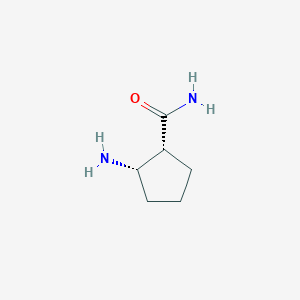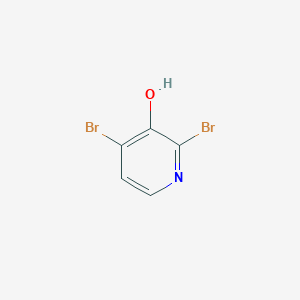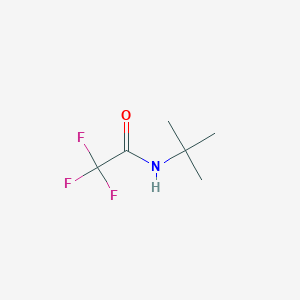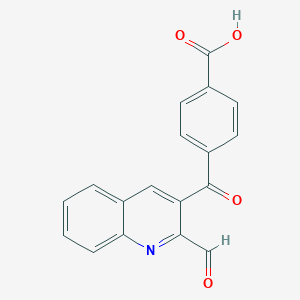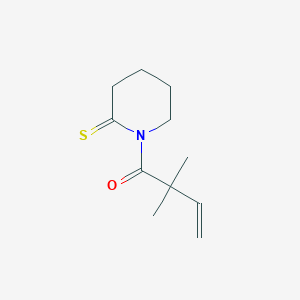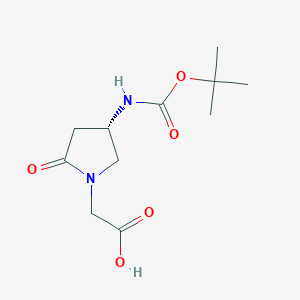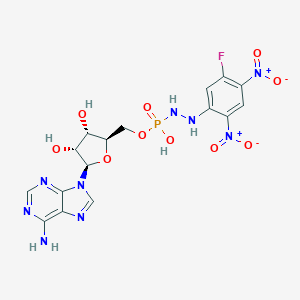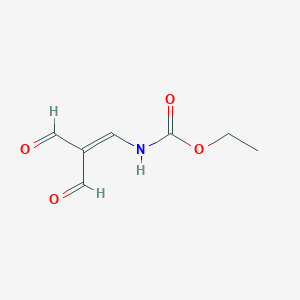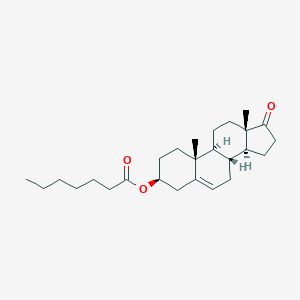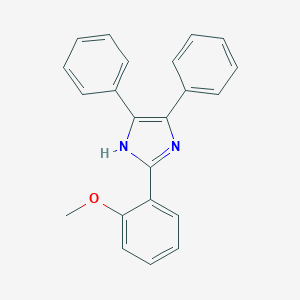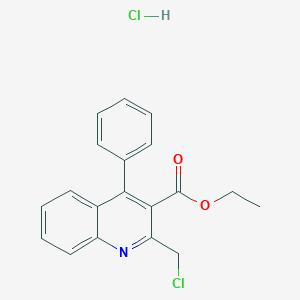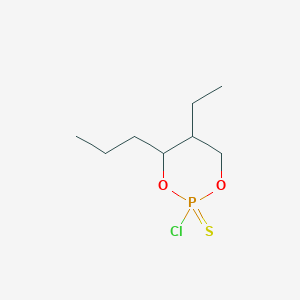
2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane, also known as malathion, is an organophosphate insecticide that has been widely used in agriculture and public health programs for several decades. Malathion is a potent pesticide that has been shown to be effective against a wide range of insect pests, including mosquitoes, flies, and aphids. However, due to its toxicity and potential for environmental contamination, the use of malathion has become increasingly controversial in recent years.
Mecanismo De Acción
Malathion acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which can cause overstimulation of the nervous system and ultimately lead to paralysis and death of the insect. Malathion is highly selective for insect acetylcholinesterase and has relatively low toxicity to mammals.
Efectos Bioquímicos Y Fisiológicos
Malathion can have a range of biochemical and physiological effects on both insects and mammals. In insects, 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane can cause paralysis, convulsions, and ultimately death. In mammals, 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane can cause a range of symptoms including nausea, vomiting, diarrhea, headache, and dizziness. However, the toxicity of 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane in mammals is relatively low compared to its toxicity in insects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Malathion has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, making it a cost-effective option for researchers. Malathion is also highly effective against a wide range of insect pests, which makes it a valuable tool for studying insect physiology and behavior. However, the use of 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane in laboratory experiments is limited by its toxicity and potential for environmental contamination. Researchers must take care to use 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane in a safe and responsible manner to minimize the risk of harm to themselves and the environment.
Direcciones Futuras
There are several future directions for research on 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane. One area of interest is the development of new insecticides that are less toxic and more environmentally friendly than 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane. Another area of research is the study of the impact of 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane on non-target organisms, such as bees and other pollinators. Finally, there is a need for further research on the long-term effects of exposure to 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane on human health and the environment.
Métodos De Síntesis
Malathion can be synthesized by reacting diethyl phosphorochloridothionate with 2-(mercaptomethyl) propionic acid in the presence of a base. The resulting product is then treated with thionyl chloride and chlorinated to produce 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane. The synthesis of 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane is relatively simple and can be carried out using readily available reagents.
Aplicaciones Científicas De Investigación
Malathion has been extensively studied for its insecticidal properties and its potential impact on human health and the environment. Scientific research has shown that 2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane is highly toxic to a wide range of insect pests and can be used effectively to control their populations. Malathion has also been used in public health programs to control the spread of diseases such as malaria and West Nile virus.
Propiedades
Número CAS |
10140-94-0 |
|---|---|
Nombre del producto |
2-Chloro-5-ethyl-4-propyl-2-thiono-1,3,2-dioxaphosphorinane |
Fórmula molecular |
C8H16ClO2PS |
Peso molecular |
242.7 g/mol |
Nombre IUPAC |
2-chloro-5-ethyl-4-propyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |
InChI |
InChI=1S/C8H16ClO2PS/c1-3-5-8-7(4-2)6-10-12(9,13)11-8/h7-8H,3-6H2,1-2H3 |
Clave InChI |
LIQASYRHUGVBON-UHFFFAOYSA-N |
SMILES |
CCCC1C(COP(=S)(O1)Cl)CC |
SMILES canónico |
CCCC1C(COP(=S)(O1)Cl)CC |
Sinónimos |
2-Chloro-5-ethyl-4-propyl-1,3,2-dioxaphosphorinane 2-sulfide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



